N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide intermediate.
Formation of the triazole ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Coupling reactions: The final compound is formed by coupling the hydrazide intermediate with the triazole ring under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Research into its potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Investigation of its efficacy in treating specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar in structure but with variations in the substituents on the aromatic rings.
Hydrazides: Compounds with similar hydrazide moieties but different aromatic or heterocyclic groups.
Triazoles: Compounds with triazole rings but different substituents.
Uniqueness
The uniqueness of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H21Cl2N5OS |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5OS/c1-16-8-10-18(11-9-16)24-30-31-25(32(24)20-6-4-3-5-7-20)34-15-23(33)29-28-17(2)21-13-12-19(26)14-22(21)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+ |
InChI Key |
MYXPHZDGMUXDBI-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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